4-Benzyl-3-ethylsulfanyl-5-(3-nitrophenyl)-1,2,4-triazole
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Overview
Description
4-Benzyl-3-ethylsulfanyl-5-(3-nitrophenyl)-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyl group, an ethylsulfanyl group, and a nitrophenyl group attached to the triazole ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-ethylsulfanyl-5-(3-nitrophenyl)-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of Substituents: The benzyl, ethylsulfanyl, and nitrophenyl groups are introduced through various substitution reactions. For example, the ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using an appropriate thiol reagent.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all substituents on the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-ethylsulfanyl-5-(3-nitrophenyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
4-Benzyl-3-ethylsulfanyl-5-(3-nitrophenyl)-1,2,4-triazole has several scientific research applications, including:
Medicinal Chemistry: It may be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to the biological activity of triazole derivatives.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.
Material Science: The compound may be investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-ethylsulfanyl-5-(3-nitrophenyl)-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-3-methylsulfanyl-5-(3-nitrophenyl)-1,2,4-triazole: Similar structure with a methylsulfanyl group instead of an ethylsulfanyl group.
4-Benzyl-3-ethylsulfanyl-5-(4-nitrophenyl)-1,2,4-triazole: Similar structure with the nitro group in the para position instead of the meta position.
Uniqueness
4-Benzyl-3-ethylsulfanyl-5-(3-nitrophenyl)-1,2,4-triazole is unique due to the specific combination and positioning of its substituents, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the ethylsulfanyl group and the meta-nitrophenyl group may influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-benzyl-3-ethylsulfanyl-5-(3-nitrophenyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-2-24-17-19-18-16(14-9-6-10-15(11-14)21(22)23)20(17)12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZTWRSNOAFVPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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